N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide
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Overview
Description
N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a thiazolo[4,5-b]pyridine core fused with a benzamide moiety. The presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of 2-aminopyridine with α-bromoacetophenone to form the thiazolo[4,5-b]pyridine core. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using solvent-free methods such as laser-assisted synthesis. This approach utilizes a Nd-YAG laser to induce the cyclization reaction, significantly reducing reaction time and eliminating the need for solvents and metal catalysts .
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiazolo[4,5-b]pyridines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide primarily involves its interaction with molecular targets such as enzymes. For instance, its inhibitory effect on PI3K is attributed to the formation of hydrogen bonds and hydrophobic interactions with the active site of the enzyme. This binding disrupts the enzyme’s activity, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-4-yl)benzamide: Shares a similar benzamide moiety but lacks the thiazolo[4,5-b]pyridine core.
2-(substituted-phenyl)imidazo[4,5-c]pyridine: Contains a similar fused heterocyclic structure but with an imidazo ring instead of thiazolo.
Uniqueness
N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide stands out due to its unique combination of nitrogen and sulfur atoms in the thiazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit PI3K with high potency makes it a valuable compound for drug discovery and development .
Properties
CAS No. |
52334-39-1 |
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Molecular Formula |
C19H13N3OS |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(2-phenyl-[1,3]thiazolo[4,5-b]pyridin-5-yl)benzamide |
InChI |
InChI=1S/C19H13N3OS/c23-18(13-7-3-1-4-8-13)21-16-12-11-15-17(20-16)22-19(24-15)14-9-5-2-6-10-14/h1-12H,(H,20,21,23) |
InChI Key |
LVFKRZVWBVDHBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=N3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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